molecular formula C23H22F2N4O3S B2936801 N-(2-cyano-3-methylbutan-2-yl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide CAS No. 787559-52-8

N-(2-cyano-3-methylbutan-2-yl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide

Cat. No.: B2936801
CAS No.: 787559-52-8
M. Wt: 472.51
InChI Key: AMWHKNPKXCXKBA-UHFFFAOYSA-N
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Description

N-(2-cyano-3-methylbutan-2-yl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C23H22F2N4O3S and its molecular weight is 472.51. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modifications

N-(2-cyano-3-methylbutan-2-yl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide has been explored in various chemical synthesis processes. For instance, the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides, including compounds like N-Methyl bis[(nonafluorobutane)sulfonyl]imide, demonstrates the compound's role in initiating polymerization of 2-oxazolines. This process facilitates the production of polymers with potential biomedical applications due to their electrophoretic deposition capabilities and biocompatibility (Hayashi & Takasu, 2015).

Antimicrobial and Antifungal Activities

Compounds structurally related to this compound have been investigated for their potential antimicrobial and antifungal properties. A variety of quinoline and quinazoline derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. For example, derivatives have shown promising antibacterial and antifungal activities, which could lead to new therapeutic agents (Baviskar, Khadabadi, & Deore, 2013).

Anticancer Potential

Research into quinazoline derivatives has also included studies on their anticancer effects. For instance, the synthesis and evaluation of 3-heteroarylthioquinoline derivatives have indicated significant in vitro antituberculosis activity, with certain compounds demonstrating potent effects against Mycobacterium tuberculosis. Moreover, these compounds have shown no cytotoxic effects against mouse fibroblasts, indicating their potential as safe anticancer agents (Chitra et al., 2011).

Mode of Action on Resistant Insects

The sulfoximine class of insecticides, exemplified by compounds structurally related to this compound, has been shown to be effective against a wide range of sap-feeding insects resistant to other insecticides. Sulfoxaflor, a notable sulfoximine, acts as an agonist at insect nicotinic acetylcholine receptors (nAChRs) in a manner distinct from other nAChR agonists, offering a new approach to managing resistant insect populations (Sparks et al., 2013).

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O3S/c1-14(2)23(3,13-26)28-19(30)12-33-22-27-18-7-5-4-6-17(18)20(31)29(22)15-8-10-16(11-9-15)32-21(24)25/h4-11,14,21H,12H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWHKNPKXCXKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.